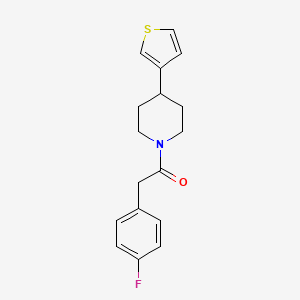
2-(4-Fluorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-Fluorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound that includes a thiophene ring, known for its significance in the field of material science and pharmaceuticals. Thiophene derivatives have shown a broad range of biological activities, which makes them valuable in various applications such as in the development of organic electronics and as potential therapeutic agents .
Synthesis Analysis
The synthesis of related thiophene compounds involves the reaction of precursor molecules under controlled conditions. For instance, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a compound with a similar structure, was achieved by reacting 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one with orthophosphoric acid in dry ethanol. The reaction was monitored by thin-layer chromatography (TLC) and the product was purified using silica gel chromatography .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a similar thiophene derivative was elucidated using X-ray diffraction, which provided detailed information about the arrangement of atoms within the crystal lattice . Additionally, the optimized molecular structure and vibrational frequencies of another related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated both experimentally and theoretically, confirming the geometrical parameters and stability of the molecule .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from molecular orbital studies. The HOMO-LUMO analysis indicates the regions of charge transfer within the molecule, which are crucial for understanding its chemical reactivity. For instance, the carbonyl group in related compounds is identified as the most reactive part due to its higher electronegativity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic methods. The FT-IR spectroscopy provides insights into the vibrational assignments of the molecule. The molecular electrostatic potential (MEP) analysis reveals the distribution of charges across the molecule, which is important for predicting sites of chemical reactivity. Additionally, the first hyperpolarizability of such compounds can be calculated to assess their potential in nonlinear optics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The synthesis of compounds like 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone demonstrates the utilization of click chemistry approaches. These compounds are characterized using spectroscopic methods and evaluated for cytotoxicity, showing potential for biological applications. The structural analysis through X-ray diffraction and the study of intercontacts using Hirshfeld surfaces highlight their significance in drug design and pharmacokinetics (Govindhan et al., 2017).
Structural and Molecular Interactions
- Research into hydrogen-bonding patterns of enaminones, including derivatives of piperidin-2-ylidene and azepan-2-ylidene, reveals their molecular structures characterized by bifurcated intra- and intermolecular hydrogen bonding. These findings contribute to understanding the molecular basis of their stability and interactions, which are crucial for their biological activity and potential therapeutic applications (Balderson et al., 2007).
Pharmacokinetics and Metabolism
- The biotransformation studies of prasugrel, a thienopyridine antiplatelet agent, into its active metabolites involve derivatives of 2-fluorophenyl compounds. These studies are essential for understanding the metabolic pathways and the role of cytochrome P450 enzymes in the formation of active pharmacological agents. Such research is vital for drug development and optimizing therapeutic efficacy (Rehmel et al., 2006).
Antimicrobial and Antiproliferative Activities
- Synthesis of novel Schiff bases using derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their evaluation for in vitro antimicrobial activity showcases the potential of these compounds in fighting microbial infections. The identification of compounds with excellent activity highlights the role of structural modifications in enhancing biological effects (Puthran et al., 2019).
Molecular Docking and Activity Analysis
- Molecular docking studies, such as those performed on the synthesized compound (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, provide insights into the compound's antiproliferative activity and its interaction with biological targets. These studies are crucial for drug discovery processes, especially in identifying compounds with potential anti-neoplastic properties (Prasad et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-16-3-1-13(2-4-16)11-17(20)19-8-5-14(6-9-19)15-7-10-21-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLELTKBPUOGNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)
![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)
![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)
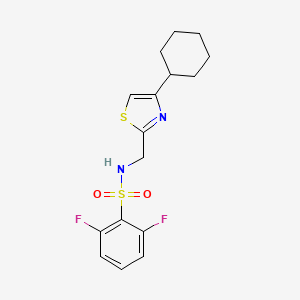
![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)
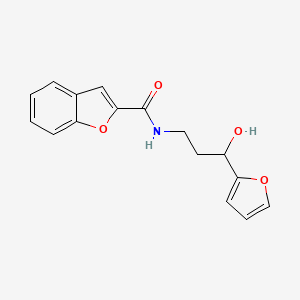
![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)
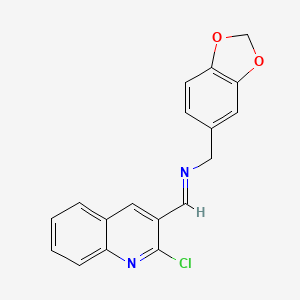
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)
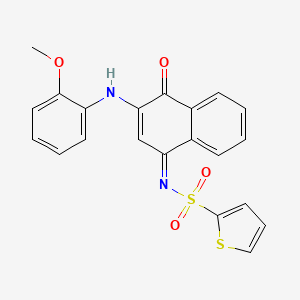
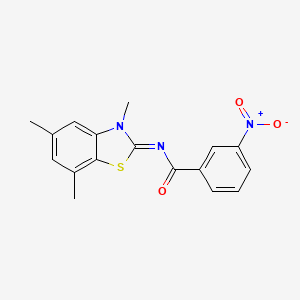
![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)